2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol
Overview
Description
2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol is a useful research compound. Its molecular formula is C13H21N5O3 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]amino}ethanol is 295.16443955 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Non-linear Optical Materials
Research by Draguta et al. (2013) explored the co-crystallization of 4-nitrophenol with aminopyridines, including studies on compounds similar to the chemical structure of interest. This study identified potential candidates for non-linear optical materials, highlighting the significance of hyperpolarizability in the development of advanced optical technologies. The findings suggest that certain adducts demonstrate significant activity, surpassing that of urea, a commonly used benchmark in the field (Draguta et al., 2013).
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of new compounds with potential applications in materials science, pharmacology, and catalysis is a significant area. For instance, Mardani et al. (2019) discussed the complexation of a related compound with Cu(II) and Cd(II), providing insight into the formation of novel structures and their potential interactions with biological molecules. This study illustrates the versatility of such compounds in forming complex structures with metal ions, which could be explored for catalytic or biomedical applications (Mardani et al., 2019).
Advanced Synthetic Methodologies
The development of novel synthetic methodologies using compounds similar to "2-{[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]amino}ethanol" is crucial for expanding the toolkit of organic synthesis. Kamiguchi et al. (2007) described a catalytic process for the N-alkylation of amines with primary alcohols over halide clusters, showcasing an innovative approach to synthesizing N-alkylated amines, including those structurally related to the compound . This method represents a significant advancement in the field of green chemistry, offering a more sustainable and efficient pathway for the synthesis of complex amines (Kamiguchi et al., 2007).
Properties
IUPAC Name |
2-[[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-9-3-6-17(7-4-9)13-15-10(2)11(18(20)21)12(16-13)14-5-8-19/h9,19H,3-8H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGUUQMOXCOEOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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